5‑HT1A/5‑HT2B Affinity vs. Mitragynine
In competitive radioligand‑binding assays, paynantheine demonstrated high affinity for human 5‑HT1A receptors (Ki = 71.8 nM) and 5‑HT2B receptors (Ki = 83.1 nM). In stark contrast, mitragynine—the primary kratom alkaloid—showed no specific binding at either 5‑HT1AR or 5‑HT2BR at concentrations up to 10 μM [1]. Furthermore, in HEK293 cells expressing 5‑HT1AR, paynantheine did not activate the receptor directly (EC50 > 10 μM), but its metabolite 9‑O‑desmethylpaynantheine acted as a partial agonist (EC50 = 234 nM, Emax = 62%), identifying paynantheine as a pro‑drug for serotonergic activity [1]. This represents a qualitative receptor‑engagement difference: paynantheine accesses a serotonergic target space that mitragynine cannot occupy.
| Evidence Dimension | Binding affinity (Ki) at human 5-HT1A and 5-HT2B receptors |
|---|---|
| Target Compound Data | Paynantheine: 5-HT1A Ki = 71.8 nM; 5-HT2B Ki = 83.1 nM |
| Comparator Or Baseline | Mitragynine: no specific binding at 5-HT1AR or 5-HT2BR up to 10 μM |
| Quantified Difference | Paynantheine Ki <100 nM vs. mitragynine Ki >10,000 nM (>100‑fold selectivity gap; mitragynine functionally nil at these targets) |
| Conditions | Radioligand‑binding assays using [³H]‑8‑OH‑DPAT (5‑HT1A) and [³H]‑LSD (5‑HT2B) in HEK293 cell membrane preparations; functional assays in HEK293 cells stably expressing human 5‑HT1AR (GloSensor™ cAMP assay) |
Why This Matters
Procurement of paynantheine is essential for any investigation of serotonergic contributions to kratom pharmacology; mitragynine cannot serve as a substitute probe for 5‑HT1A‑ or 5‑HT2B‑mediated effects.
- [1] León, F., Obeng, S., Mottinelli, M., Chen, Y., King, T. I., Berthold, E. C., ... & McCurdy, C. R. (2021). Activity of Mitragyna speciosa ('Kratom') alkaloids at serotonin receptors. Journal of Medicinal Chemistry, 64(18), 13510–13523. View Source
